Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H14F2N2O2 and a molecular weight of 232.23 g/mol . It is a pyrrolidine derivative that contains cyano and difluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoropyrrolidine-1-carboxylate with a cyanating agent such as cyanogen bromide or sodium cyanide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste . Purification is achieved through crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Reduction: 2-amino-4,4-difluoropyrrolidine-1-carboxylate.
Hydrolysis: 2-cyano-4,4-difluoropyrrolidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal chemistry: In the development of novel therapeutic agents targeting various diseases.
Biological studies: As a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial applications: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The cyano and difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity . The compound can inhibit or activate target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate .
- Tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate .
- Tert-butyl (2S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate .
Uniqueness
This compound is unique due to its combination of cyano and difluoromethyl groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSVVISTGILKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824348-84-6 |
Source
|
Record name | tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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